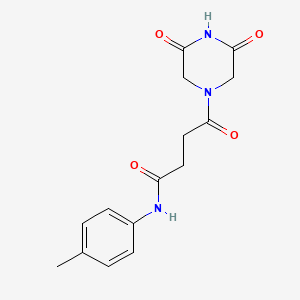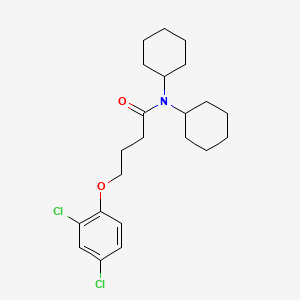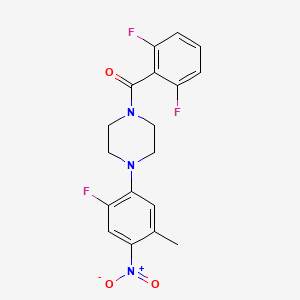
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide, also known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA is a piperazinyl-butyramide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
作用機序
The mechanism of action of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the formation of a covalent bond between 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide and the target molecule. This covalent bond results in a change in the fluorescence properties of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide, allowing it to be used as a probe for the detection of ROS.
Biochemical and Physiological Effects:
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases (PTPs) and the activation of caspases. In addition, 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to induce apoptosis in a variety of cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
One of the major advantages of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide is its high selectivity and sensitivity for the detection of ROS, making it a valuable tool for studying oxidative stress in living cells. However, 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
将来の方向性
There are many potential future directions for research involving 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide. One area of research that is currently being explored is the use of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide as a therapeutic agent for the treatment of cancer. In addition, researchers are also investigating the potential use of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide as a tool for studying the role of ROS in a variety of biological processes, including aging and neurodegenerative diseases. Finally, there is also interest in developing new synthetic methods for the production of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide and other related compounds, in order to improve their properties and expand their potential applications in scientific research.
合成法
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base, followed by reaction with ethyl acrylate and subsequent hydrolysis. Other methods of synthesis include the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base, followed by reaction with methyl acrylate and subsequent hydrolysis.
科学的研究の応用
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to exhibit high selectivity and sensitivity for the detection of ROS, making it a valuable tool for studying oxidative stress in a variety of biological systems.
特性
IUPAC Name |
4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-2-4-11(5-3-10)16-12(19)6-7-15(22)18-8-13(20)17-14(21)9-18/h2-5H,6-9H2,1H3,(H,16,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPGFDBXWFHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)N2CC(=O)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(3-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5196800.png)



![2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B5196830.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5196833.png)

![N-(1-isopropyl-2-methylpropyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5196844.png)
![1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylcyclohexanamine](/img/structure/B5196862.png)
![3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5196883.png)
![ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate](/img/structure/B5196885.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5196886.png)